molecular formula C13H8N4 B184228 2,3-Dicyano-5-methyl-6-phenylpyrazine CAS No. 52109-67-8

2,3-Dicyano-5-methyl-6-phenylpyrazine

Cat. No. B184228
CAS RN: 52109-67-8
M. Wt: 220.23 g/mol
InChI Key: YKYXESCSPXPMKE-UHFFFAOYSA-N
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Description

2,3-Dicyano-5-methyl-6-phenylpyrazine is a chemical compound with the molecular formula C13H8N4 . It is also known by other names such as 5-methyl-6-phenylpyrazine-2,3-dicarbonitrile .


Molecular Structure Analysis

The molecular structure of 2,3-Dicyano-5-methyl-6-phenylpyrazine consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms, substituted with methyl, phenyl, and cyano groups . The exact mass of the molecule is 220.074896272 g/mol .


Physical And Chemical Properties Analysis

2,3-Dicyano-5-methyl-6-phenylpyrazine has a molecular weight of 220.23 g/mol . It has a computed XLogP3-AA value of 1.9, indicating its lipophilicity . The compound has no hydrogen bond donors, four hydrogen bond acceptors, and one rotatable bond . Its topological polar surface area is 73.4 Ų .

Scientific Research Applications

Heterocyclic Synthesis and Dye Production

2,3-Dicyano-5-methyl-6-phenylpyrazine and its derivatives, referred to as DCNP, exhibit significant reactivity, positioning them as key building blocks in the synthesis of various heterocyclic compounds. Notable among these are pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of DCNP allows for mild reaction conditions, facilitating the generation of cynomethylene dyes from a range of precursors, including amines, α-aminocarboxylic acids and their esters, phenols, malononitriles, and azacrown ethers. The ongoing developments in DCNP chemistry are expected to lead to innovative transformations, particularly in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).

Pharmacological Applications

While the explicit use of 2,3-Dicyano-5-methyl-6-phenylpyrazine in pharmacology was not directly found in the available literature, its structural relatives and derivatives exhibit diverse pharmacological activities. For instance, N-phenylpiperazine derivatives, known for their versatility in medicinal chemistry, show promise in various therapeutic fields beyond CNS disorders, suggesting a potential for the diversification of applications (Maia, Tesch, & Fraga, 2012). Additionally, 2,5-Diketopiperazines (DKPs) display a range of bioactivities, including anti-tumor, neuroprotective, immune and metabolic regulatory effects, indicating a broad spectrum of potential pharmacological applications (Wang, Wang, Ma, & Zhu, 2013).

Bioactive Compound Development

Continued research in the field of heterocyclic chemistry, particularly concerning structures like 2,3-Dicyano-5-methyl-6-phenylpyrazine, holds significant promise for the discovery of new medicines. The diverse biological activities observed in structural analogs and derivatives underscore the potential of these compounds in addressing various diseases, including certain cancer types and bacterial infections that currently lack effective treatments (Ghosh et al., 2015).

Safety And Hazards

2,3-Dicyano-5-methyl-6-phenylpyrazine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

5-methyl-6-phenylpyrazine-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4/c1-9-13(10-5-3-2-4-6-10)17-12(8-15)11(7-14)16-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYXESCSPXPMKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C#N)C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200118
Record name 2,3-Dicyano-5-methyl-6-phenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dicyano-5-methyl-6-phenylpyrazine

CAS RN

52109-67-8
Record name 5-Methyl-6-phenyl-2,3-pyrazinedicarbonitrile
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dicyano-5-methyl-6-phenylpyrazine
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Record name NSC175267
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Record name 2,3-Dicyano-5-methyl-6-phenylpyrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Horiguchi, S Matsumoto, K Funabiki… - Bulletin of the Chemical …, 2006 - journal.csj.jp
Some pyrazine dyes based on the same chromophoric system with different steric nature were synthesized to evaluate the correlation between solid-state fluorescence and molecular …
Number of citations: 20 www.journal.csj.jp
MV Singh - ChemistrySelect, 2023 - Wiley Online Library
Green aromatic derivatives (GADs) were obtained from waste polystyrene thermocol (WPST) and virgin polystyrene (VPS) through pyrolysis using BaCO 3 (Barium carbonate …

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